1,2-Cyclohexanedione

Description

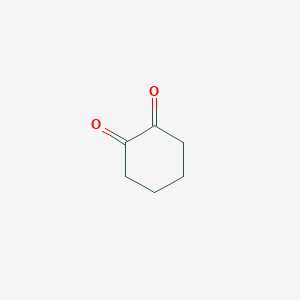

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILAIQUEIWYQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061101 | |

| Record name | 1,2-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solidified mass or fragments; mp = 34-38 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

193.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

765-87-7 | |

| Record name | 1,2-Cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-CYCLOHEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75C1OVW0FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 40 °C | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexanedione, an organic compound with the formula (CH₂)₄(CO)₂, is a versatile molecule of significant interest in chemical synthesis and biochemical research. As one of three isomeric cyclohexanediones, its unique structural and reactive properties make it a valuable tool for researchers. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a particular focus on its application as a chemical probe in studying protein function and cellular processes.

Chemical and Physical Properties

This compound is a colorless to light yellow, waxy solid at room temperature.[1][2] It is soluble in a variety of organic solvents but has limited solubility in water.[1] The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₈O₂ | [1][3][4] |

| Molecular Weight | 112.13 g/mol | [1][3][4] |

| Melting Point | 34-40 °C | [1][3][5] |

| Boiling Point | 193-195 °C | [1][3][5] |

| Density | 1.1305 g/cm³ | [1] |

| Appearance | White to pale yellow solid | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

| CAS Number | 765-87-7 | [1][3][4] |

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms. In this equilibrium, the enol form is more stable by approximately 1 kcal/mol, largely due to the formation of a stabilizing intramolecular hydrogen bond.[1][6] This equilibrium is a key determinant of its reactivity.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

Synthesis of this compound via Oxidation of Cyclohexanone

A common and effective method for the laboratory-scale synthesis of this compound is the oxidation of cyclohexanone using selenium dioxide. The following protocol is a detailed methodology for this synthesis.

Materials:

-

Cyclohexanone

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Ethanol (95%)

-

Diatomaceous earth (filter aid)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 1 mole of cyclohexanone.

-

Preparation of Oxidant Solution: Prepare a solution of 1.1 moles of selenium dioxide in a mixture of 100 mL of dioxane and 20 mL of water. Gentle warming may be required to dissolve the selenium dioxide.

-

Addition of Oxidant: While stirring the cyclohexanone, add the selenium dioxide solution dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir and reflux the mixture for 2-3 hours. During the reaction, a red precipitate of elemental selenium will form.

-

Filtration: Cool the reaction mixture to room temperature. Add a small amount of diatomaceous earth and filter the mixture to remove the precipitated selenium.

-

Solvent Removal: Transfer the filtrate to a distillation apparatus and remove the dioxane and water under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 72-74 °C at 10 mmHg.

Caption: Workflow for the synthesis of this compound.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be effectively determined using reverse-phase HPLC.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standards and samples onto the column.

-

Data Analysis: Identify and quantify the this compound peak based on the retention time and peak area of the standards.

Application in Probing Protein Structure and Function

This compound is a widely used chemical reagent for the specific modification of arginine residues in proteins.[7][8] This specificity allows researchers to investigate the functional role of arginine residues in enzyme catalysis, protein-protein interactions, and ligand binding.

Mechanism of Arginine Modification

The reaction occurs under alkaline conditions, where the dicarbonyl group of this compound reacts with the guanidinium group of arginine to form a stable heterocyclic adduct. This modification neutralizes the positive charge of the arginine residue and introduces a bulky group, which can disrupt its function.

Caption: Modification of arginine residues by this compound.

Experimental Protocol for Protein Modification

Materials:

-

Protein of interest

-

This compound

-

Borate buffer (e.g., 0.1 M, pH 8.0-9.0)

-

Reagents for quenching the reaction (e.g., Tris buffer)

-

Dialysis or size-exclusion chromatography materials for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the borate buffer to a known concentration.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in the same buffer.

-

Modification Reaction: Add a molar excess of this compound to the protein solution. The exact molar ratio and reaction time will need to be optimized for the specific protein but typically ranges from 10 to 100-fold molar excess for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding a quenching reagent like Tris buffer, which will react with the excess this compound.

-

Purification: Remove the excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Analysis: Confirm the extent of modification using techniques such as mass spectrometry or amino acid analysis. Assess the functional consequences of the modification using appropriate activity assays.

Impact on Signaling Pathways and Cellular Processes

By modifying critical arginine residues, this compound can be used to probe the involvement of specific proteins in signaling pathways. For example, if an enzyme in a known signaling cascade is inactivated by this modification, it provides strong evidence for the essential role of an arginine residue in its catalytic activity. Similarly, if the interaction between two signaling proteins is disrupted, it suggests that arginine residues are crucial for the protein-protein interface. This chemical biology approach provides valuable insights into the molecular mechanisms underlying cellular signaling.

Conclusion

This compound is a molecule with well-defined chemical and physical properties. Its facile synthesis and the specificity of its reaction with arginine residues have made it an indispensable tool for biochemists and drug development professionals. The ability to selectively modify proteins allows for the detailed investigation of enzyme mechanisms, protein-protein interactions, and the elucidation of complex signaling pathways, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.

References

- 1. Separation of this compound, dioxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Differential effect of arginine modification with this compound on the capacity of vimentin and desmin to assemble into intermediate filaments and to bind to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactivity of D-amino acid oxidase with this compound: evidence for one arginine in the substrate-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 6. [PDF] Studies on the chemical modification of arginine. I. The reaction of this compound with arginine and arginyl residues of proteins. | Semantic Scholar [semanticscholar.org]

- 7. Modification of arginine residues in human growth hormone by this compound: effects on the binding capacity to lactogenic and somatogenic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHEMICAL MODIFICATION OF ARGININE WITH this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Cyclohexanedione keto-enol tautomerism explained

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,2-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound serves as a classic example of keto-enol tautomerism, a fundamental concept in organic chemistry with significant implications in reaction mechanisms, molecular stability, and drug design. Uniquely, its equilibrium heavily favors the enol tautomer, a phenomenon driven by significant intramolecular stabilization. This guide provides a comprehensive examination of the core principles governing this equilibrium, supported by quantitative data, detailed experimental protocols for its characterization, and logical diagrams to illustrate the key processes.

The Keto-Enol Equilibrium in this compound

Tautomers are constitutional isomers that readily interconvert, with the process typically involving the migration of a proton.[1] In the case of this compound, the equilibrium exists between the diketo form (cyclohexane-1,2-dione) and its enol tautomer (2-hydroxy-2-cyclohexen-1-one).

While most simple ketones exist predominantly in their keto form at equilibrium, this compound is a notable exception.[1][2] The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen.[2][3][4] This creates a stable six-membered pseudo-ring structure. Computational and experimental studies confirm the enhanced stability of the enol tautomer. For instance, the enol form is reported to be more stable than the diketo form by approximately 1 kcal/mol.[5] In many common solvents and in the gas phase, the diketo tautomer is present in very low concentrations, often estimated to be less than 1%.[6]

The catalysis of this tautomerism can occur under both acidic and basic conditions.[1][7][8]

-

Acid Catalysis : Involves the protonation of a carbonyl oxygen, followed by the deprotonation of an α-carbon to form the enol.[1][8]

-

Base Catalysis : Proceeds via the removal of an α-proton to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol.[8]

Figure 1. Keto-Enol Tautomerism of this compound.

Quantitative Data: Thermodynamics and Solvent Effects

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The enol form, with its intramolecular hydrogen bond, is less available to form hydrogen bonds with solvent molecules. Conversely, the more polar diketo form is stabilized to a greater extent by polar, protic solvents.[9][10]

Fourier transform infrared (FTIR) spectroscopy studies have shown that while the enol tautomer is dominant in carbon tetrachloride solution, low-pressure vapor, and in a cold nitrogen matrix, the diketo tautomer becomes significantly populated in the neat sample due to stabilizing intermolecular interactions.[3] This is consistent with the calculated dipole moments, where the diketo form (5.61 D) is considerably more polar than the enol form (3.60 D).[3]

| Parameter | Value | Medium / Conditions | Method | Reference |

| Relative Stability | Enol is ~1 kcal/mol more stable | Standard State | Experimental | [5] |

| Equilibrium Content | < 1% Diketo Form | Not specified | Experimental | [6] |

| Tautomer Population | Enol is exclusive | Cold N₂ Matrix | FTIR Spectroscopy | [3] |

| Tautomer Population | Diketo form is weakly present | CCl₄ Solution, Vapour | FTIR Spectroscopy | [3] |

| Tautomer Population | Diketo form is significant | Neat Sample (Liquid) | FTIR Spectroscopy | [3] |

| Dipole Moment (μ) | 5.61 D | N/A | Calculation (B3LYP) | [3] |

| Dipole Moment (μ) | 3.60 D | N/A | Calculation (B3LYP) | [3] |

Experimental Protocols

The quantitative analysis of keto-enol equilibria is primarily accomplished using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy for Equilibrium Constant Determination

NMR spectroscopy is a powerful, non-destructive technique for quantifying tautomeric mixtures because the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11][12][13]

Methodology:

-

Sample Preparation : A solution of this compound is prepared by dissolving a known quantity of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.[14]

-

Spectrum Acquisition : A high-resolution ¹H NMR spectrum is acquired. It is crucial to ensure a sufficient spectral width to observe all relevant signals, especially the enolic hydroxyl proton, which can be significantly downfield (δ > 10 ppm) due to intramolecular hydrogen bonding.[11]

-

Signal Assignment :

-

Enol Form : Characterized by a vinylic proton signal and a downfield, often broad, signal for the hydroxyl proton.

-

Keto Form : Characterized by signals corresponding to the α-hydrogens adjacent to the carbonyl groups.

-

-

Integration : The relative concentrations of the two tautomers are determined by integrating the area under the characteristic peaks for each form.[15] For example, one can compare the integral of the enol's vinylic proton to the integral of a specific set of α-protons in the keto form.

-

Calculation of Equilibrium Constant (Keq) : The equilibrium constant is calculated as the ratio of the concentrations of the enol and keto forms. This ratio is directly proportional to the ratio of their integrated peak areas, adjusted for the number of protons each signal represents.

-

Thermodynamic Analysis : By performing the experiment at various temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.[13]

UV-Vis Spectroscopy for Tautomer Quantification

This method relies on the principle that the keto and enol tautomers possess different chromophoric systems (n→π* transitions for the keto form; π→π* for the conjugated enol form), resulting in distinct UV-Vis absorption spectra.[9][16][17]

Methodology:

-

Sample Preparation : Solutions of this compound are prepared at a known concentration in the solvent(s) of interest. A range of polar and non-polar solvents is often used to study environmental effects.[9]

-

Spectrum Acquisition : The UV-Vis absorption spectrum of each solution is recorded over an appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis : The percentage of the enol form can be determined by applying the Beer-Lambert law. The observed molar extinction coefficient (ε_obs) of the solution at a wavelength where the enol absorbs strongly is measured.

-

Calculation : The percentage of the enol tautomer is calculated using the following equation:

-

% Enol = 100 × (ε_obs / ε_enol_max)

-

Where ε_enol_max is the molar extinction coefficient of the pure enol form. This value is often estimated by recording a spectrum in a non-polar solvent (like hexane or cyclohexane) where the equilibrium is pushed almost exclusively to the enol side, or by using a structurally similar O-alkylated model compound that is locked in the enol configuration.[9][10]

-

Figure 2. Experimental workflow for NMR determination of Keq.

Conclusion

The keto-enol tautomerism of this compound provides a compelling case study where the enol form is thermodynamically favored due to intramolecular hydrogen bonding. The equilibrium is dynamic and highly susceptible to solvent effects, with polar environments stabilizing the diketo form and non-polar environments favoring the enol. The quantification of this equilibrium, readily achievable through standard spectroscopic techniques like NMR and UV-Vis, offers valuable thermodynamic insights. For professionals in drug development and chemical research, a thorough understanding of these tautomeric relationships is crucial for predicting molecular properties, stability, and reactivity.

References

- 1. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. A QUANTITATIVE ANALYSIS OF SOLVENT EFFECTS ON KETO-ENOL TAUTOMERIC EQUILIBRIA - ProQuest [proquest.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 16. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dial.uclouvain.be [dial.uclouvain.be]

An In-depth Technical Guide to the Physical Properties of 1,2-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,2-Cyclohexanedione, specifically its melting and boiling points. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work. The guide includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for these procedures.

Physical Properties of this compound

This compound is a diketone that presents as a white to pale yellow solid at room temperature.[1][2] Its physical characteristics are crucial for its handling, storage, and application in various chemical syntheses and biological assays.

Data Presentation: Melting and Boiling Points

The melting and boiling points of this compound have been reported across various sources. The data is summarized in the table below for easy comparison.

| Physical Property | Value Range | Conditions |

| Melting Point | 34 - 40 °C | Not Specified |

| 38 - 40 °C | Not Specified | |

| 34 - 38 °C | (lit.) | |

| 35 - 38 °C | Not Specified | |

| 40 °C | Not Specified | |

| Boiling Point | 193 - 195 °C | (lit.) |

| 194 °C | Not Specified |

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is based on the capillary method, which is widely used for its accuracy and the small amount of sample required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (if not integrated into the apparatus)

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Using a mortar and pestle, finely powder the sample.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly approach the expected melting point (based on literature values).

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a solid compound like this compound, the boiling point is determined after it has been melted. The Thiele tube method is a common and effective technique for this purpose.

Apparatus:

-

Thiele tube

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (Bunsen burner or hot plate)

-

Liquid for the heating bath (e.g., mineral oil or silicone oil)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Place a capillary tube (sealed end up) into the test tube containing the sample.

-

Clamp the Thiele tube to a retort stand and fill it with the heating liquid until the side arm is about two-thirds full.

-

Insert the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the level of the heating liquid.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a small flame or on a hot plate. The convection currents in the tube will ensure uniform heating of the liquid bath.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the substance has displaced all the air.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure.

-

Record the temperature at this point. This is the boiling point of the substance.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical sample.

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to the Solubility of 1,2-Cyclohexanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-cyclohexanedione in various organic solvents. Understanding the solubility of this versatile diketone is crucial for its application in chemical synthesis, drug discovery, and materials science. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a relevant synthetic pathway.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses two polar carbonyl (C=O) groups within a relatively non-polar six-membered ring, giving it a balanced polarity that allows for solubility in a range of organic solvents.[1] Its solubility can be influenced by temperature, with an increase in temperature generally leading to higher solubility.[1]

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, existing data provides valuable insights into its behavior. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (891.82 mM)[2] | ~37[2] | Ultrasonic bath recommended to achieve higher solubility.[2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3][4] | Not Specified | - |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3] | Not Specified | - |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[5] | Not Specified | - |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[5] | Not Specified | - |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[5] | Not Specified | - |

| Water | H₂O | Polar Protic | Soluble[6][7] | Not Specified | Relatively low solubility compared to polar organic solvents.[1] |

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the widely used "shake-flask" or equilibrium solubility method.

Objective

To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the solute and the volume of the solvent used.

-

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Experimental Workflow for Solubility Determination

Workflow for determining the solubility of this compound.

Synthesis of this compound

This compound can be synthesized through various routes. One common method involves the oxidation of cyclohexanone with selenium dioxide.[8] Another notable process is the synthesis from cyclohexene, which proceeds via an intermediate. A simplified representation of a synthetic pathway is outlined below.

Synthetic Pathway from Cyclohexene

A synthetic route to this compound from cyclohexene.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols can aid in the design of experiments, development of formulations, and optimization of synthetic procedures. Further research to quantify the solubility in a broader range of solvents and at various temperatures would be beneficial to the scientific community.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 1,2-cyclohexane dione, 765-87-7 [thegoodscentscompany.com]

- 5. 1-2-Cyclohexanedione | CAS:765-87-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound CAS#: 765-87-7 [m.chemicalbook.com]

- 7. This compound | 765-87-7 [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

1,2-Cyclohexanedione: A Versatile Scaffold in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexanedione, a cyclic α-diketone, has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of a wide array of complex molecular architectures. Its unique structural features, characterized by two adjacent carbonyl groups within a six-membered ring, impart a rich and diverse reactivity profile. This allows for its participation in a multitude of chemical transformations, leading to the efficient synthesis of various heterocyclic compounds, natural product analogues, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow oily substance or waxy solid at room temperature.[1][2] It is soluble in many organic solvents such as ethanol and ether but is insoluble in water.[1] The physical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 193-195 °C | [1] |

| Density | 1.1305 g/cm³ | [2] |

| Appearance | Colorless oily substance or white, waxy solid | [1][2] |

| Solubility | Soluble in ethanol, ether; insoluble in water | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Spectral data available in various solvents such as CDCl₃ and SO₂ liquid. |

| ¹³C NMR | Spectral data available. |

| IR (Infrared) | Spectral data available. |

| MS (Mass Spec) | Spectral data available. |

Synthesis of this compound

The most common and well-established method for the laboratory-scale synthesis of this compound is the oxidation of cyclohexanone with selenium dioxide.[2]

Experimental Protocol: Synthesis of this compound from Cyclohexanone

Materials:

-

Cyclohexanone

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

Procedure:

-

In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 1708 g (17.4 moles) of cyclohexanone.

-

Prepare a solution of 387 g (3 moles) of selenious acid (H₂SeO₃) in 500 ml of dioxane and 100 ml of water.

-

With stirring and cooling (maintaining a gentle flow of tap water through a cooling coil in the water bath), add the selenious acid solution dropwise to the cyclohexanone over a period of 3 hours. The reaction mixture will turn yellow, and red amorphous selenium will gradually precipitate.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Filter the reaction mixture to remove the precipitated selenium. The filtrate should be water-white.

-

The crude this compound can be purified by vacuum distillation.

Applications in Organic Synthesis

The synthetic utility of this compound is vast, primarily centered around its ability to serve as a precursor for a diverse range of heterocyclic systems. The two adjacent carbonyl groups provide reactive sites for condensation reactions with various binucleophiles.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The condensation of 1,2-dicarbonyl compounds with o-phenylenediamines is a classical and efficient method for the synthesis of quinoxalines.

Table 3: Synthesis of Quinoxaline Derivatives from 1,2-Diketones and o-Phenylenediamines

| 1,2-Diketone | o-Phenylenediamine | Catalyst/Solvent | Time | Yield (%) | Reference |

| Benzil | Benzene-1,2-diamine | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH:H₂O (3:1) | 5 min | 98 | |

| Benzil | 4-Methylbenzene-1,2-diamine | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH:H₂O (3:1) | 5 min | 97 | |

| Benzil | 4-Chlorobenzene-1,2-diamine | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH:H₂O (3:1) | 10 min | 93 | |

| This compound | Naphthalene-2,3-diamine | HCl (5 mol%) / Ethanol (Microwave) | 2 min | 92 | |

| This compound | Naphthalene-2,3-diamine | HCl (5 mol%) / Ethanol (Thermal) | 1.5 h | 85 |

Experimental Protocol: General Procedure for the Synthesis of Quinoxalines

Materials:

-

1,2-Diketone (e.g., this compound) (1 mmol)

-

Aryl-1,2-diamine (1 mmol)

-

Catalyst (e.g., (NH₄)₆Mo₇O₂₄·4H₂O, 0.02 mmol)

-

Solvent (e.g., EtOH/H₂O (3:1 v/v), 20 mL)

Procedure:

-

To a 50 mL round-bottomed flask, add the 1,2-diketone (1 mmol), the catalyst (0.02 mmol), and the solvent (20 mL).

-

To this mixture, add the aryl-1,2-diamine (1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Synthesis of Pyrazines

Pyrazines are another class of nitrogen-containing heterocycles with significant applications in the food, fragrance, and pharmaceutical industries. They can be synthesized by the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoalkanes.

Other Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a variety of other heterocyclic systems, including:

-

Fused 1,2,3-Triazoles: Through reactions with aryl azides.

-

Oxazines: By reaction with appropriate precursors, although this is a less common application.

Workflow for Heterocycle Synthesis

The general workflow for the synthesis of various heterocycles from this compound follows a straightforward path, making it an attractive starting material for combinatorial and library synthesis.

Applications in Drug Development and Bioactive Molecules

The heterocyclic scaffolds readily accessible from this compound are prevalent in a multitude of bioactive molecules. Quinoxaline derivatives, for instance, have been investigated for their potential as:

-

Anticancer Agents: By inhibiting various kinases and other cellular targets.

-

Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.

-

Antiviral Agents: Including activity against viruses such as HIV.

The ability to readily synthesize a diverse library of quinoxaline and other heterocyclic derivatives from this compound makes it a valuable tool in drug discovery and lead optimization processes.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its straightforward synthesis and rich reactivity profile provide access to a wide variety of heterocyclic compounds, many of which are of significant interest in the pharmaceutical and agrochemical industries. The experimental protocols and synthetic workflows outlined in this guide are intended to serve as a practical resource for researchers and professionals, facilitating the exploration and utilization of this important synthetic intermediate in their research and development endeavors.

References

Spectroscopic Data of 1,2-Cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,2-cyclohexanedione. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Triplet | 4H | -CH₂-C=O |

| ~2.0 | Quintet | 4H | -CH₂-CH₂- |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for this compound are detailed below.

| Chemical Shift (ppm) | Assignment |

| ~206 | C=O |

| ~38 | -CH₂-C=O |

| ~23 | -CH₂-CH₂- |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows strong absorption bands corresponding to the carbonyl groups and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2942 | Strong | C-H Stretch |

| 2869 | Medium | C-H Stretch |

| 1731 | Strong | C=O Stretch |

| 1675 | Strong | C=O Stretch |

| 1449 | Strong | C-H Bend |

| 1400 | Very Strong | C-H Bend |

| 1363 | Medium | C-H Bend |

| 1338 | Medium | C-H Bend |

| 1325 | Medium | C-H Bend |

| 1275 | Strong | C-H Bend |

| 1250 | Strong | C-C Stretch |

| 1225 | Strong | C-C Stretch |

| 1188 | Strong | C-C Stretch |

| 1144 | Strong | C-C Stretch |

| 1122 | Strong | C-C Stretch |

Table 3: Key FTIR absorption bands for this compound.[1]**

Experimental Protocols

The following are generalized yet detailed protocols for obtaining high-quality NMR and IR spectra for solid organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Apply a 90° pulse.

-

Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each carbon environment.

-

Acquire the FID for a larger number of scans due to the lower natural abundance of ¹³C (typically 128 scans or more).

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both spectra.

-

FTIR Spectroscopy Protocol (Solid Sample)

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample holder and salt plate. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

Correlate the observed absorption bands with known functional group frequencies to confirm the structure.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

References

The Role of 1,2-Cyclohexanedione in Arginine Residue Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific chemical modification of amino acid residues in proteins is a cornerstone of biochemical research and pharmaceutical development. It allows for the investigation of protein structure-function relationships, the identification of active site residues, and the development of protein-based therapeutics. Among the reagents used for this purpose, 1,2-cyclohexanedione (CHD) has emerged as a valuable tool for the selective modification of arginine residues. This technical guide provides an in-depth overview of the chemistry, experimental protocols, and applications of this compound in the study of proteins.

The guanidinium group of arginine, with its positive charge at physiological pH, plays a crucial role in a myriad of biological processes, including enzyme catalysis, protein-protein interactions, and protein-nucleic acid binding. The ability to selectively modify this functional group provides a powerful approach to elucidate its specific role in these processes. This compound reacts specifically with the guanidinium group of arginine under alkaline conditions to form a stable derivative, effectively neutralizing its positive charge and altering its hydrogen-bonding capabilities. This modification can lead to measurable changes in protein activity, providing insights into the functional importance of the modified arginine residues.

Chemical Reaction and Specificity

The reaction of this compound with the guanidinium group of arginine proceeds in an alkaline aqueous medium. The reaction is highly specific for arginine residues under these conditions. The product of this condensation reaction is N5-(4-oxo-1,3-diazaspiro[4.4]non-2-ylidene)-L-ornithine.[1] The reaction is most efficient at a pH between 8.0 and 9.0 and is often carried out in a borate buffer, which is thought to stabilize the reaction intermediate.

The specificity of this compound for arginine residues is a key advantage of this reagent. Under the recommended reaction conditions, modification of other amino acid side chains is generally not observed.[1] This high degree of specificity simplifies the interpretation of experimental results, as any observed functional changes in the protein can be confidently attributed to the modification of arginine residues.

Quantitative Data Summary

The reaction of this compound with arginine residues has been characterized in various proteins. The following table summarizes key quantitative data from the literature, providing a reference for designing and interpreting experiments.

| Protein | Reagent Concentration | pH | Buffer | Temperature (°C) | Stoichiometry of Modification (Modified Arginines / Total Arginines) | Kinetic Data (k, min⁻¹) | Reference |

| Human Growth Hormone | Not Specified | Not Specified | Not Specified | Not Specified | 9.6 / 11 | 1.26 x 10⁻² | [2] |

| Egg-white Riboflavin-binding Protein | 0.15 M | 8.0 | Borate | Not Specified | 5 / 5 | 0.084 hr⁻¹ | [3] |

| D-Amino Acid Oxidase | Not Specified | 8.8 | Borate | Not Specified | 3 arginines react at slightly different rates | Pseudo-first-order kinetics | [4] |

| Hemoglobin (β chain) | 10-fold excess over arginyl residues | Not Specified | 0.2 N NaOH | 25 | Arginine was absent after treatment | Not Specified | [5] |

Detailed Experimental Protocols

The following sections provide a generalized protocol for the modification of arginine residues in a protein using this compound, followed by methods for the analysis of the modification.

I. Chemical Modification of Arginine Residues

This protocol is a synthesis of methodologies reported in the literature and should be optimized for each specific protein.

Materials:

-

Protein of interest

-

This compound (CHD)

-

Sodium borate buffer (e.g., 0.25 M, pH 8.0-9.0)

-

Quenching solution (e.g., Tris-HCl buffer or hydroxylamine)

-

Dialysis tubing or desalting columns

-

Spectrophotometer (for protein concentration determination)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the sodium borate buffer to a final concentration of 1-10 mg/mL.

-

Ensure the protein solution is clear and free of precipitates. Centrifuge if necessary.

-

-

Reagent Preparation:

-

Prepare a fresh solution of this compound in the sodium borate buffer. A typical starting concentration is 0.15 M.[3] The concentration of CHD should be in molar excess to the concentration of arginine residues in the reaction.

-

-

Modification Reaction:

-

Initiate the reaction by adding the this compound solution to the protein solution.

-

Incubate the reaction mixture at a controlled temperature, typically room temperature or 37°C, for a defined period (e.g., 2-4 hours). The optimal incubation time should be determined empirically for each protein.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching solution. Tris-HCl buffer can be used to consume unreacted this compound. Alternatively, the modification can be reversed by incubation with hydroxylamine (e.g., 0.5 M, pH 7.0).[3]

-

-

Removal of Excess Reagents:

-

Remove excess this compound and by-products by dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS) or by using a desalting column.

-

-

Analysis of Modified Protein:

-

Determine the concentration of the modified protein using a standard protein assay (e.g., Bradford or BCA assay).

-

Assess the extent of modification and its effect on protein function using the analytical techniques described below.

-

II. Analysis of Arginine Modification

Several techniques can be employed to confirm and quantify the modification of arginine residues.

1. Amino Acid Analysis:

-

Hydrolyze a sample of the modified protein in 6 N HCl at 110°C for 24 hours.

-

Analyze the amino acid composition of the hydrolysate. The modification of arginine results in a decrease in the arginine peak and the appearance of a new peak corresponding to the CHD-arginine adduct.[5]

2. Mass Spectrometry:

-

Mass spectrometry is a powerful tool for identifying the specific arginine residues that have been modified.

-

Digest the modified protein with a protease (e.g., trypsin). Note that tryptic cleavage at modified arginine residues will be blocked.

-

Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

-

The mass of a peptide containing a modified arginine will be increased by the mass of the CHD adduct. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification within the peptide.

Mandatory Visualizations

Conclusion

This compound is a highly effective and specific reagent for the chemical modification of arginine residues in proteins. Its utility in elucidating the functional roles of arginine in a wide range of biological processes is well-established. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can gain valuable insights into protein structure and function. This guide provides a comprehensive framework for the application of this compound in protein science and drug development, serving as a valuable resource for both novice and experienced investigators in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. "IDENTIFICATION OF PROTEOLYTIC CLEAVAGE AND ARGININE MODIFICATIONS BY C" by Maheshika S.K. Wanigasekara [mavmatrix.uta.edu]

- 4. researchgate.net [researchgate.net]

- 5. Differential effect of arginine modification with this compound on the capacity of vimentin and desmin to assemble into intermediate filaments and to bind to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclohexane-1,2-dione as a Substrate for Cyclohexane-1,2-dione Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic transformation of 1,2-cyclohexanedione by cyclohexane-1,2-dione hydrolase (CDH). It covers the enzyme's kinetic properties, the metabolic pathway in which it operates, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in enzymology, metabolic engineering, and drug development.

Introduction

Cyclohexane-1,2-dione hydrolase (CDH) is a thiamine diphosphate (ThDP)-dependent enzyme that plays a crucial role in the degradation of alicyclic compounds.[1][2][3] Specifically, it catalyzes the hydrolytic cleavage of the C-C bond in cyclohexane-1,2-dione, an α-diketone, to form 6-oxohexanoate.[1][2][4] This reaction is a key step in the metabolic pathway that allows certain microorganisms, such as the denitrifying bacterium Azoarcus sp. strain 22Lin, to utilize cyclic alcohols like cyclohexane-1,2-diol as a sole source of carbon and electrons.[1][4][5] The subsequent oxidation of 6-oxohexanoate to adipate, also catalyzed by CDH, funnels the carbon skeletons into central metabolism.[1][2][4] Understanding the mechanism and kinetics of CDH is vital for applications in bioremediation and biocatalysis.

Quantitative Data on Cyclohexane-1,2-dione Hydrolase Activity

The catalytic efficiency of CDH from Azoarcus sp. strain 22Lin has been characterized, revealing its high affinity for cyclohexane-1,2-dione. The enzyme follows Michaelis-Menten kinetics.[1]

Table 1: Kinetic Parameters of Cyclohexane-1,2-dione Hydrolase

| Parameter | Value | Substrate | Conditions |

| KM | 12.3 µM[4] | Cyclohexane-1,2-dione | pH 8.0[4] |

| kcat | 1.3 s-1[4] | Cyclohexane-1,2-dione | pH 8.0[4] |

| KM | 88.5 µM[4] | NAD+ | pH 8.0[4] |

| kcat | 0.86 s-1[4] | NAD+ | pH 8.0[4] |

Table 2: Physicochemical Properties and Specific Activity

| Property | Value | Notes |

| Specific Activity | 900 ± 100 mU/mg[4] | 1 unit (U) is the amount of enzyme that oxidizes 1 µmol of CDO per minute.[1] |

| Optimal pH | 8.0[4] | --- |

| Molecular Mass (Monomer) | ~59 kDa (SDS-PAGE)[1][2] | Calculated molecular mass is 64.5 kDa.[1][2] |

| Quaternary Structure | Homodimer in solution (~105 kDa)[1][2], Tetramer in crystal structure.[1] | --- |

| Cofactors per Monomer | 0.8 ± 0.05 ThDP, 1.0 ± 0.02 Mg2+, 1.0 ± 0.015 FAD[2] | The role of FAD is not fully understood and is suggested to be an evolutionary relict.[2][6] |

Metabolic Pathway and Enzymatic Mechanism

CDH is a key enzyme in the degradation pathway of cyclohexane-1,2-diol in Azoarcus sp. strain 22Lin. The pathway begins with the oxidation of the diol to the corresponding dione, which is then cleaved by CDH.

Caption: Metabolic pathway for the degradation of cyclohexane-1,2-diol in Azoarcus sp. strain 22Lin.

The catalytic mechanism of CDH for the cleavage of cyclohexane-1,2-dione is characteristic of ThDP-dependent enzymes. It involves a nucleophilic attack by the ylid form of ThDP on a carbonyl carbon of the substrate.

Caption: Proposed enzymatic mechanism for the cleavage of cyclohexane-1,2-dione by CDH.

Experimental Protocols

Purification of Cyclohexane-1,2-dione Hydrolase

This protocol is based on the purification from Azoarcus sp. strain 22Lin cells grown on cyclohexane-1,2-diol.[1][4]

a. Cell Lysis and Crude Extract Preparation:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM HEPES, pH 8.0) containing MgCl2, ThDP, and DNase I.[6]

-

Disrupt the cells by three passages through a French press at 130 MPa.[6]

-

Centrifuge the lysate at high speed to remove cell debris and obtain the soluble protein fraction.[6]

b. Chromatographic Purification:

-

Apply the soluble fraction to an anion-exchange chromatography column (e.g., Q-Sepharose) pre-equilibrated with the lysis buffer.

-

Elute the bound proteins using a linear gradient of NaCl (e.g., 50 to 250 mM).[6]

-

Collect fractions and assay for CDH activity.

-

Pool the active fractions and concentrate them.

-

Further purification can be achieved using size-exclusion chromatography (gel filtration) to obtain a homogenous enzyme preparation.[1][2]

Enzyme Activity Assay

The activity of CDH is determined by monitoring the NAD+-dependent oxidation of the product, 6-oxohexanoate, to adipate. This is a coupled assay where the formation of NADH is measured spectrophotometrically at 340 nm.

a. Assay Mixture:

-

Universal buffer (pH 8.0)

-

NAD+

-

Cyclohexane-1,2-dione (CDO) as the substrate

-

Purified CDH enzyme

b. Procedure:

-

Prepare the assay mixture in a cuvette, omitting the enzyme.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes.[1]

-

Measure the background rate of NAD+ reduction.

-

Initiate the reaction by adding a known concentration of CDH (e.g., 0.4 to 0.8 µM).[1]

-

Monitor the increase in absorbance at 340 nm over a linear time interval (e.g., 10-20 seconds).[1]

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH.

-

One unit of enzyme activity is defined as the amount of enzyme required to oxidize 1 µmol of CDO per minute under the specified assay conditions.[1]

Substrate Specificity

CDH exhibits high specificity for its substrate. It does not act on cyclohexane-1,3-dione, cyclohexane-1,4-dione, or the cis- and trans-isomers of cyclohexane-1,2-diol.[1][2] The cleavage product, 6-oxohexanoate, can also serve as a substrate for the subsequent oxidation reaction.[1][2]

Conclusion

Cyclohexane-1,2-dione hydrolase is a highly specific and efficient enzyme for the cleavage of α-diones. Its thiamine diphosphate-dependent mechanism and well-defined kinetic properties make it an interesting target for both fundamental research and biotechnological applications. The detailed protocols and data presented in this guide provide a solid foundation for further studies on this novel enzyme.

References

- 1. Cyclohexane-1,2-Dione Hydrolase from Denitrifying Azoarcus sp. Strain 22Lin, a Novel Member of the Thiamine Diphosphate Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclohexane-1,2-dione hydrolase from denitrifying Azoarcus sp. strain 22Lin, a novel member of the thiamine diphosphate enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [kops.uni-konstanz.de]

- 4. d-nb.info [d-nb.info]

- 5. Cyclohexane-1,2-dione hydrolase : A new tool to degrade alicyclic compounds [kops.uni-konstanz.de]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Novel Reactions of 1,2-Cyclohexanedione with Aryl Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of dicarbonyl compounds with azides is a fundamental transformation in organic synthesis, offering pathways to a variety of nitrogen-containing heterocycles. This technical guide delves into the recently elucidated and novel reactions of 1,2-cyclohexanedione with aryl azides, particularly in the presence of an amine catalyst such as pyrrolidine. Contrary to earlier reports in the scientific literature that proposed the formation of functionalized 1,2,3-triazines, recent and more definitive structural analysis has revealed that these reactions yield two main classes of products: cyclohexane-fused 4,5-dihydro-1,2,3-triazoles and monocyclic β-ketoamides .[1] This guide will provide a comprehensive overview of these novel reactions, including detailed experimental protocols, quantitative data, and mechanistic insights, to aid researchers in harnessing these transformations for applications in medicinal chemistry and materials science.

Core Reactions and Product Classes

The reaction of this compound with an aryl azide in the presence of pyrrolidine can proceed via two distinct pathways, leading to two different structural motifs. The predominant pathway leads to the formation of a cyclohexane-fused 4,5-dihydro-1,2,3-triazole. A secondary pathway, which becomes significant under certain conditions, results in the formation of a monocyclic β-ketoamide.

Formation of Cyclohexane-fused 4,5-Dihydro-1,2,3-triazoles

This is the major product line observed in the reaction. The structure is a tricyclic system where the cyclohexane ring is fused to a dihydotriazole ring.

Formation of Monocyclic β-Ketoamides

The formation of N-aryl-2-oxocyclohexane-1-carboxamides represents a competing reaction pathway. This product is a result of a formal oxidative amidation of the 1,2-dione.

Mechanistic Pathways

The formation of these two distinct product classes can be rationalized by considering the initial steps of the reaction and the subsequent divergent pathways.

Diagram: Proposed Mechanistic Pathways

References

The Multifaceted Biological Activities of 1,2-Cyclohexanedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexanedione, a six-membered cyclic dicarbonyl compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, tailored for researchers and professionals in drug discovery and development.

Synthesis of Biologically Active this compound Derivatives

The core this compound structure serves as a versatile starting material for the synthesis of a diverse array of derivatives.[1] Common synthetic strategies involve modifications at the carbonyl groups or the cyclohexane ring to modulate the compound's physicochemical properties and biological activity. One prevalent method for preparing the this compound scaffold is through the oxidation of cyclohexanone using selenium dioxide.[2]

Derivatization often involves condensation reactions with various amines and diamines to form diimine and dioxime ligands, as well as diaza heterocycles.[2] These modifications are crucial for enhancing the therapeutic potential of the parent compound.

Biological Activities of this compound Derivatives

Anticancer Activity

A significant body of research highlights the potent anticancer properties of various cyclohexanedione derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with their mechanism of action often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyclohexanedione derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclohexane-1,2,3,5-tetrol analog 5c | MCF-7 (Breast) | Data not specified | [3] |

| Cyclohexane-1,2,3,5-tetrol analog 5f | MCF-7 (Breast) | Data not specified | [3] |

| Cyclohexane-1,2,3,5-tetrol analog 5g | MCF-7 (Breast) | Data not specified | [3] |

| Cyclohexane-1,2,3,5-tetrol analog 5j | MCF-7 (Breast) | Data not specified | [3] |

| 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide 5i | MCF-7 (Breast) | 3.25 | [4] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 6.77 | [4] |

| 2H-benzo[b][3][5]oxazin-3(4H)-one linked 1,2,3-triazole 14b | A549 (Lung) | 7.59 ± 0.31 | [6][7] |

| 2H-benzo[b][3][5]oxazin-3(4H)-one linked 1,2,3-triazole 14c | A549 (Lung) | 18.52 ± 0.59 | [6][7] |

Note: Specific IC50 values for some compounds were not provided in the source material, but they were identified as having potent anti-proliferative effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-